molecular formula C22H23NO2 B1584027 trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate CAS No. 67284-56-4

trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate

Cat. No. B1584027
CAS RN: 67284-56-4
M. Wt: 333.4 g/mol
InChI Key: OYZITXKNUGHHKV-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl compounds, which are organic compounds comprising two phenyl rings . The “4’-Cyano” indicates the presence of a cyano group (-CN) on the 4th carbon of one phenyl ring . The “4-ethylcyclohexanecarboxylate” suggests an ethylcyclohexane carboxylate group attached to the 4th carbon of the other phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4’-Cyano-4-methylbiphenyl are synthesized through various cyanation methods .


Molecular Structure Analysis

The molecular structure would likely consist of two phenyl rings connected by a single bond (biphenyl structure), with additional groups attached to the 4th carbon of each ring .

Scientific Research Applications

  • Field : Organic Electronics, Photonics, and Bio-imaging

    • Application : Fluorescent molecules with excited-state intramolecular proton transfer (ESIPT) character allow efficient solid-state luminescence with large Stokes shift .
    • Method : The introduction of a cyano group (-CN) into the phenyl group of 2- (2-hydroxyphenyl)benzothiazole (HBT), a representative ESIPT compound, can remarkably increase its fluorescence quantum yield .
    • Results : The fluorescence quantum yield (ΦFL) increased from 0.01 (without -CN) to 0.49 (with -CN) in CH2Cl2, without disturbing its high ΦFL (=0.52) in the solid state .
  • Field : Polymer Science

    • Application : Synthesis of polymers based on 11- (4′-cyano-trans-4-stilbenyloxy)undecanyl vinyl ether .
    • Method : The polymers have been synthesized by living cationic polymerization, photo-initiated cationic polymerization using onium salts, and thermal initiated cationic polymerization using onium salts .
    • Results : The thermal initiation systems resulted in completely soluble mesomorphic polymers of Mn ≤13 000, D=1.7 and Mn ≤26 000, D=2.8 respectively, in both cases with a preserved cyanogroup and a trans-configuration .
  • Field : Photoluminescent Liquid Crystal Dopants

    • Application : Fluorescent molecules with excited-state intramolecular proton transfer (ESIPT) character allow efficient solid-state luminescence with large Stokes shift .
    • Method : The introduction of a cyano group (-CN) into the phenyl group of 2- (2-hydroxyphenyl)benzothiazole (HBT), a representative ESIPT compound, can remarkably increase its fluorescence quantum yield .
    • Results : The fluorescence quantum yield (ΦFL) increased from 0.01 (without -CN) to 0.49 (with -CN) in CH2Cl2, without disturbing its high ΦFL (=0.52) in the solid state .
  • Field : Synthesis of Polyvinyl Ethers

    • Application : Synthesis of polymers based on 11- (4′-cyano-trans-4-stilbenyloxy)undecanyl vinyl ether .
    • Method : The polymers have been synthesized by living cationic polymerization, photo-initiated cationic polymerization using onium salts, and thermal initiated cationic polymerization using onium salts .
    • Results : The thermal initiation systems resulted in completely soluble mesomorphic polymers of Mn ≤13 000, D=1.7 and Mn ≤26 000, D=2.8 respectively, in both cases with a preserved cyanogroup and a trans-configuration .

properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-ethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-16-3-9-20(10-4-16)22(24)25-21-13-11-19(12-14-21)18-7-5-17(15-23)6-8-18/h5-8,11-14,16,20H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZITXKNUGHHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886821
Record name Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate

CAS RN

67284-56-4
Record name Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067284564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4'-cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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